8-Chloro-7-(trifluoromethyl)quinolin-4-ol
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Overview
Description
8-Chloro-7-(trifluoromethyl)quinolin-4-ol is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 7th position on the quinoline ring, with a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-(trifluoromethyl)quinolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-(trifluoromethyl)aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and controlled crystallization are often employed. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Chloro-7-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 8-Chloro-7-(trifluoromethyl)quinolin-4-ol exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .
Comparison with Other Compounds:
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: The presence of a methyl group instead of a hydroxyl group can significantly change its chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group is particularly notable for enhancing the compound’s stability and biological activity .
Properties
IUPAC Name |
8-chloro-7-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-6(10(12,13)14)2-1-5-7(16)3-4-15-9(5)8/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBDNYSZWHTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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